![molecular formula C13H15NO2S B1520425 N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide CAS No. 90401-89-1](/img/structure/B1520425.png)
N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide
Overview
Description
N,N-Dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide is a chemical compound with the molecular formula C13H15NO2S[_{{{CITATION{{{1{N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl ](https://wwwsigmaaldrichcom/US/en/product/enamine/ena295068236?context=bbe){{{CITATION{{{1{N,N-dimethyl-1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl .... This compound is characterized by its unique structure, which includes a naphthalene ring system with a ketone group and a sulfanyl formamide moiety[{{{CITATION{{{_1{N,N-dimethyl-1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with dimethylthiocarbamoyl chloride in the presence of a suitable base such as triethylamine[_{{{CITATION{{{1{N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena295068236?context=bbe). The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature[{{{CITATION{{{_1{N,N-dimethyl-1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl ....
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{N,N-dimethyl-1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound[_{{{CITATION{{{_1{N,N-dimethyl-1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl ....
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound[_{{{CITATION{{{_1{N,N-dimethyl-1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl ....
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_1{N,N-dimethyl-1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl ....
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of tetrahydronaphthalene compounds, including N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide, demonstrate notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular environments. A study highlighted the synthesis of various tetrahydronaphthalene derivatives and their evaluation for antioxidant activity, suggesting that modifications in their structure can lead to enhanced efficacy against oxidative damage .
Antitumor Activity
The compound has been investigated for its potential antitumor effects. In vitro studies have shown that certain tetrahydronaphthalene derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The presence of the sulfanyl group in this compound may contribute to its biological activity by facilitating interactions with cellular targets involved in cancer progression .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various polyfunctional tetrahydronaphthalene derivatives and evaluating their biological activities. The results demonstrated that specific modifications led to compounds with significant antitumor and antioxidant properties. The study concluded that the inclusion of different functional groups could enhance the therapeutic potential of these compounds .
Case Study 2: Structure–Activity Relationship (SAR) Analysis
Another research effort involved a detailed SAR analysis of tetrahydronaphthalene derivatives, including this compound. The findings indicated that variations in substituents on the naphthalene ring significantly influenced the biological activity of the compounds. This analysis is crucial for guiding future drug design efforts targeting specific diseases .
Mechanism of Action
The mechanism by which N,N-Dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide can be compared with other similar compounds, such as:
N,N-Dimethylthiocarbamates: These compounds share a similar thiocarbamate group but differ in their aromatic ring structures.
Naphthalene derivatives: Other naphthalene derivatives with different substituents and functional groups can be compared to highlight the uniqueness of this compound.
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Biological Activity
N,N-Dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The compound was synthesized using a microwave-assisted method involving a mixture of 3-amino-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one and N,N-dimethylformamide dimethyl acetal. The reaction yielded yellow crystals with a melting point of 162 °C and a yield of 43% . Characterization was performed using various spectroscopic techniques:
Technique | Observations |
---|---|
IR Spectrum | Peaks at 1667 cm (C=O), 1621 cm (C=N) |
1H-NMR | δ: 1.78–1.88 (m, 4H), 2.6 (t, 2H), 3.3 (s, 6H) |
13C-NMR | δ: 22.17–163.27 (various carbon environments) |
Biological Activity
The biological activity of this compound has been explored in several studies highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
In vitro studies demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis and function .
Anticancer Activity
Research indicates that derivatives of tetrahydronaphthalene compounds often show promising anticancer properties. In one study, compounds structurally related to this compound were evaluated against various cancer cell lines including HeLa and MCF7. Results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Case Study on Anticancer Properties : A study assessed the anticancer efficacy of tetrahydronaphthalene derivatives against HepG2 and Colo205 cell lines. The results showed that these compounds significantly inhibited cell proliferation compared to untreated controls .
- Antibacterial Screening : Another study screened various derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound showed IC50 values comparable to standard antibiotics .
The proposed mechanisms for the biological activities include:
- Antibacterial : Disruption of bacterial membrane integrity leading to cell lysis.
- Anticancer : Induction of apoptosis via mitochondrial pathways and inhibition of specific oncogenic signaling pathways.
Properties
IUPAC Name |
S-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)] N,N-dimethylcarbamothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-14(2)13(16)17-10-6-7-11-9(8-10)4-3-5-12(11)15/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZNKLYLFKFXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC2=C(C=C1)C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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